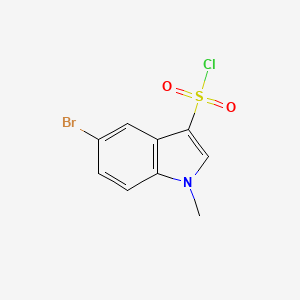
5-bromo-1-methyl-1H-indole-3-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-1H-indole-3-sulfonyl chloride is a chemical compound belonging to the indole family, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a sulfonyl chloride group at the 3rd position of the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-indole-3-sulfonyl chloride typically involves the following steps:
Methylation: The methyl group is introduced at the 1st position using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Sulfonylation: The sulfonyl chloride group is introduced at the 3rd position using chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production of 5-bromo-1-methyl-1H-indole-3-sulfonyl chloride follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency and minimal waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction: The bromine atom can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form biaryl or alkylated products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, copper(I) iodide
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Biaryl Compounds: Formed by coupling reactions
Scientific Research Applications
5-Bromo-1-methyl-1H-indole-3-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-indole-3-sulfonyl chloride involves its interaction with biological molecules, leading to the inhibition of specific enzymes or modification of proteins. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-indole-3-sulfonyl chloride
- 1-Methyl-1H-indole-3-sulfonyl chloride
- 5-Bromo-1-methyl-1H-indole
Uniqueness
5-Bromo-1-methyl-1H-indole-3-sulfonyl chloride is unique due to the combination of the bromine atom, methyl group, and sulfonyl chloride group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C9H7BrClNO2S |
|---|---|
Molecular Weight |
308.58 g/mol |
IUPAC Name |
5-bromo-1-methylindole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H7BrClNO2S/c1-12-5-9(15(11,13)14)7-4-6(10)2-3-8(7)12/h2-5H,1H3 |
InChI Key |
FRACTYKUHUWAFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


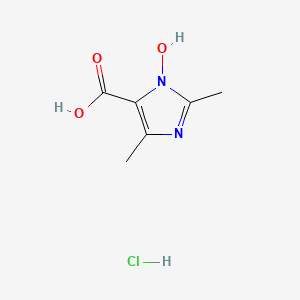
![N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride](/img/structure/B13585339.png)

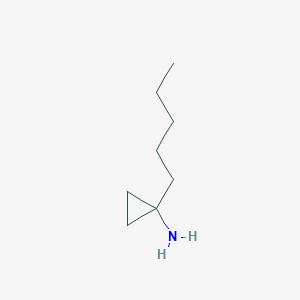
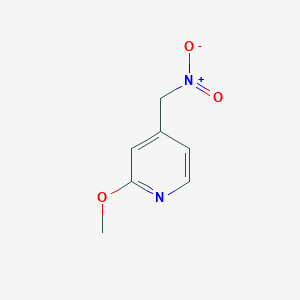
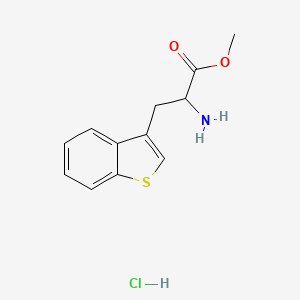
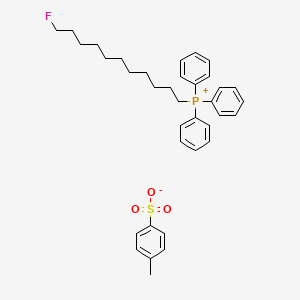

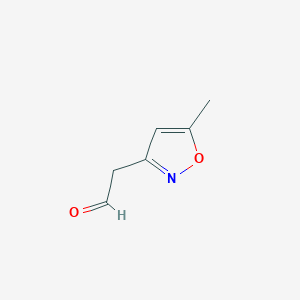
![2-[Cyclohexyl(methyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B13585375.png)
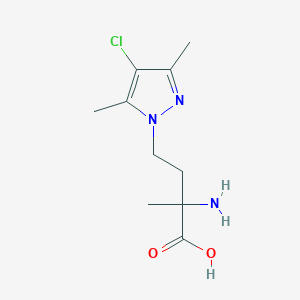
aminehydrochloride](/img/structure/B13585386.png)

![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)
